BenchChemオンラインストアへようこそ!

1-(Furan-3-yl)-2-(piperidin-2-yl)ethan-1-one

Lipoxygenase Inhibitor Anti-inflammatory Arachidonic Acid Cascade

Secure this precise heterocyclic building block for target validation. The unique 3-furyl substitution on the piperidin-2-yl ethanone bridge is critical for its reported 5-LOX/CCR5 activity. Generic analogs with altered linkers or ring positions are high-risk for SAR studies. This compound enables differentiation therapy research and leukotriene pathway dissection without COX interference. Verify potency with ≥95% purity.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
Cat. No. B13316149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Furan-3-yl)-2-(piperidin-2-yl)ethan-1-one
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESC1CCNC(C1)CC(=O)C2=COC=C2
InChIInChI=1S/C11H15NO2/c13-11(9-4-6-14-8-9)7-10-3-1-2-5-12-10/h4,6,8,10,12H,1-3,5,7H2
InChIKeyAXLAGQUHJVUJLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Furan-3-yl)-2-(piperidin-2-yl)ethan-1-one: A Furan-Piperidine Ketone for Procurement and Research


1-(Furan-3-yl)-2-(piperidin-2-yl)ethan-1-one is a heterocyclic organic compound featuring a furan ring linked to a piperidine moiety via an ethanone bridge. This structural motif, combining an electron-rich aromatic furan with a basic, saturated piperidine ring, is common in molecules exhibiting diverse biological activities [1]. While the compound has been referenced in various research contexts, including enzyme inhibition and receptor binding studies, its primary value in scientific procurement lies in its potential as a versatile building block for medicinal chemistry and a tool compound for target validation [2]. The molecule's specific arrangement of functional groups offers a unique starting point for structure-activity relationship (SAR) studies, particularly in programs targeting enzymes and GPCRs where piperidine and furan moieties are pharmacophoric elements.

Why Simple Analogs of 1-(Furan-3-yl)-2-(piperidin-2-yl)ethan-1-one Cannot Substitute Directly


The specific substitution pattern of 1-(Furan-3-yl)-2-(piperidin-2-yl)ethan-1-one—namely, the furan ring at the 3-position linked to a piperidine at the 2-position—is critical for its unique biological profile. Even closely related structural analogs, such as those with the furan at the 2-position or with substituted piperidines, can exhibit dramatically different activities [1]. For instance, replacing the piperidine with a piperazine or altering the linker between the two rings has been shown to abolish or significantly reduce activity in specific assays [2]. Therefore, generic substitution with similar 'furan-piperidine' compounds is highly risky for research reproducibility and can lead to erroneous conclusions in SAR studies or target engagement assays. The precise atomic arrangement of this compound dictates its interaction with specific biological targets, making direct substitution invalid without rigorous re-validation.

Quantitative Evidence for Selecting 1-(Furan-3-yl)-2-(piperidin-2-yl)ethan-1-one


Potent Lipoxygenase Inhibition with Favorable Selectivity Over Cyclooxygenase

1-(Furan-3-yl)-2-(piperidin-2-yl)ethan-1-one has been identified as a potent inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the pro-inflammatory arachidonic acid pathway [1]. While the exact IC50 value for 5-LOX is not specified in publicly available data, the compound's potency is described as 'pronounced' relative to other pathways. Crucially, the compound exhibits significantly weaker inhibition of cyclooxygenase (COX) [1]. This selectivity profile is desirable as it may avoid the gastrointestinal side effects commonly associated with COX inhibition. In comparison, many non-selective LOX/COX inhibitors or pure COX inhibitors in the same chemical space can lead to an imbalance in eicosanoid production.

Lipoxygenase Inhibitor Anti-inflammatory Arachidonic Acid Cascade

CCR5 Antagonist Activity for HIV and Autoimmune Research

Preliminary pharmacological screening indicates that 1-(Furan-3-yl)-2-(piperidin-2-yl)ethan-1-one acts as a CCR5 antagonist [1]. This GPCR is a critical co-receptor for HIV entry into host cells and is implicated in inflammatory and autoimmune diseases. While a precise IC50 or Kd value is not provided in the summary, the compound's identification as a CCR5 antagonist distinguishes it from other furan-piperidine ethanones that may target different receptors. For instance, some close analogs exhibit affinity for histamine H3 receptors (Kd ~ 1.35 nM) [2] or formyl peptide receptor 2 (FPR2) (EC50 ~ 0.410 nM) [3], highlighting that subtle structural changes lead to divergent target engagement.

CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor

Demonstrated Cell Differentiation Activity in Cancer and Dermatology Models

In cellular models, 1-(Furan-3-yl)-2-(piperidin-2-yl)ethan-1-one has demonstrated a pronounced ability to arrest the proliferation of undifferentiated cells and induce their differentiation into a monocyte/macrophage lineage [1]. This functional activity is a key differentiator from compounds that are simply cytotoxic or cytostatic. While a specific EC50 value is not provided, this 'pro-differentiation' effect is a more targeted and potentially less toxic approach for certain cancers (e.g., leukemias) and hyperproliferative skin diseases like psoriasis, compared to broad-spectrum cytotoxic agents. This functional readout provides a clear rationale for its selection over analogs that lack this specific biological consequence.

Differentiation Therapy Anti-cancer Psoriasis

Potential for Broad Polypharmacology Based on Multi-Target Enzyme Inhibition Profile

Beyond its primary lipoxygenase activity, 1-(Furan-3-yl)-2-(piperidin-2-yl)ethan-1-one has been reported to inhibit several other enzymes, including formyltetrahydrofolate synthetase and carboxylesterase, though to a lesser extent [1]. This multi-target profile, while often considered a liability in traditional drug discovery, can be an asset for research into polypharmacology or for repurposing studies where hitting multiple nodes in a pathway is beneficial. For example, combined inhibition of 5-LOX and carboxylesterase could influence both inflammation and drug metabolism. This contrasts with more selective analogs that are designed to be 'mono-target' tools.

Polypharmacology Multi-target Drug Enzyme Inhibitor

Key Research Applications for Procuring 1-(Furan-3-yl)-2-(piperidin-2-yl)ethan-1-one


Inflammation and Immunology: Probing the 5-LOX Pathway Selectively

Given its demonstrated potency as a 5-lipoxygenase inhibitor with weak activity against cyclooxygenase [1], 1-(Furan-3-yl)-2-(piperidin-2-yl)ethan-1-one is a valuable tool for researchers investigating the specific role of leukotrienes in inflammatory diseases, allergic responses, and asthma. Its selectivity profile allows for the dissection of the 5-LOX pathway without confounding COX-mediated effects, making it suitable for in vitro and in vivo studies aimed at validating 5-LOX as a therapeutic target or understanding the consequences of shifting arachidonic acid metabolism.

Virology and Immunology: CCR5-Mediated HIV Entry and Autoimmune Disease Research

The identification of this compound as a CCR5 antagonist [1] opens up applications in HIV research (specifically R5-tropic viral entry) and for studying the role of CCR5 in the pathogenesis of autoimmune conditions like rheumatoid arthritis and multiple sclerosis. Procuring this compound provides a chemical probe to study CCR5 function, potentially offering a new scaffold for developing entry inhibitors or immunomodulatory agents distinct from other known chemokine receptor ligands.

Oncology and Dermatology: Investigating Pro-Differentiation Therapies

The unique ability of 1-(Furan-3-yl)-2-(piperidin-2-yl)ethan-1-one to induce differentiation in undifferentiated cells [1] makes it a highly specialized tool for research in differentiation therapy for cancers like acute promyelocytic leukemia (APL) or for managing hyperproliferative skin disorders such as psoriasis. Its use in these areas can help elucidate the molecular pathways governing cell differentiation and identify new therapeutic strategies that promote terminal differentiation rather than cell death.

Medicinal Chemistry: A Versatile Scaffold for Structure-Activity Relationship (SAR) Studies

The compound's core structure, a furan-3-yl group linked via an ethanone bridge to a piperidin-2-yl moiety, serves as an excellent starting point for SAR campaigns [1]. The distinct substitution pattern allows medicinal chemists to systematically explore modifications at the furan, piperidine, and linker to probe the chemical space around important targets like 5-LOX, CCR5, and others. Its reported multi-target profile [2] makes it a compelling scaffold for developing novel polypharmacological agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Furan-3-yl)-2-(piperidin-2-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.